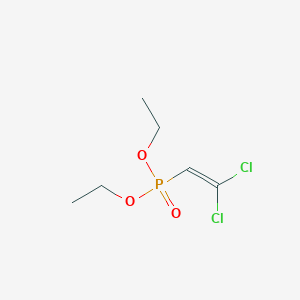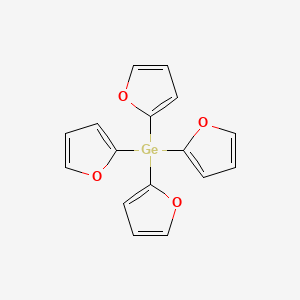
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester is a chemical compound with the molecular formula C3H8N2S. This compound is known for its unique structure, which includes a hydrazinecarboximidothioic acid core with N-methyl and methyl ester functional groups. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be synthesized through several methods. One common approach involves the reaction of hydrazinecarboximidothioic acid with methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to remove impurities.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of hydrazinecarboximidothioic acid, N-methyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Hydrazinecarboximidothioic acid, N-methyl-, methyl ester can be compared with other similar compounds, such as:
Hydrazinecarboximidothioic acid, N-methyl-, ethyl ester: Similar structure but with an ethyl ester group.
Hydrazinecarboximidothioic acid, N-ethyl-, methyl ester: Similar structure but with an N-ethyl group.
Hydrazinecarboximidothioic acid, N-methyl-, propyl ester: Similar structure but with a propyl ester group.
These compounds share similar reactivity and applications but differ in their physical properties and specific uses.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, biology, and medicine. Further research is needed to fully explore its potential and develop new applications.
Properties
CAS No. |
57561-23-6 |
|---|---|
Molecular Formula |
C3H9N3S |
Molecular Weight |
119.19 g/mol |
IUPAC Name |
methyl N-amino-N'-methylcarbamimidothioate |
InChI |
InChI=1S/C3H9N3S/c1-5-3(6-4)7-2/h4H2,1-2H3,(H,5,6) |
InChI Key |
DEBSGSSEGYQBKX-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NN)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


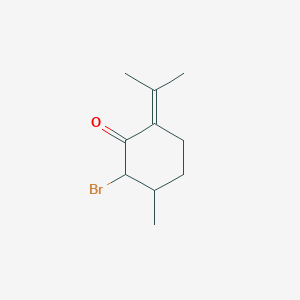
![1-[(Ethenyloxy)methyl]-2-iodobenzene](/img/structure/B14627064.png)
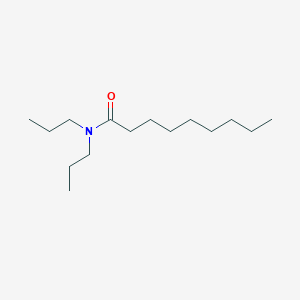


![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
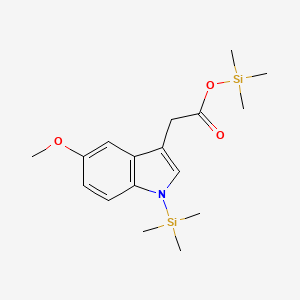

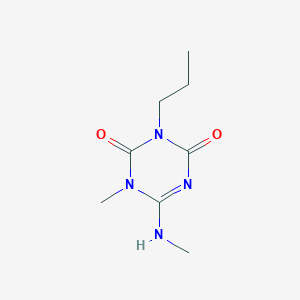
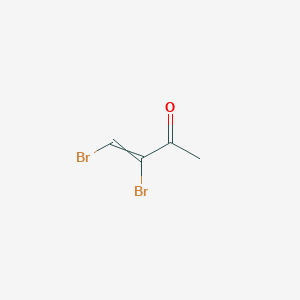
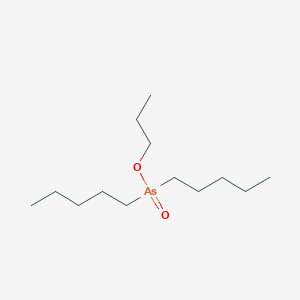
![Trimethyl-[4-(trimethylazaniumyl)butyl]azanium;dichloride](/img/structure/B14627117.png)
